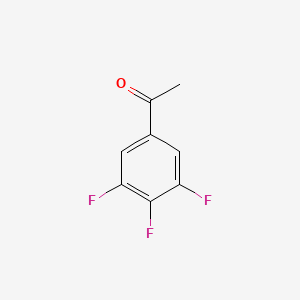

3',4',5'-Trifluoroacetophenone

Beschreibung

3',4',5'-Trifluoroacetophenone (CAS: 220141-73-1) is a fluorinated aromatic ketone characterized by three fluorine atoms substituted at the 3', 4', and 5' positions of the acetophenone backbone. This structural modification significantly enhances its electron-withdrawing properties compared to non-fluorinated analogs, making it a versatile intermediate in pharmaceuticals, agrochemicals, and advanced materials . Its reactivity is governed by the strong inductive effect of fluorine atoms, which polarize the carbonyl group, increasing electrophilicity and enabling participation in Friedel-Crafts reactions, organocatalysis, and polymer synthesis .

Eigenschaften

IUPAC Name |

1-(3,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVIYAHOUAMVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380292 | |

| Record name | 3',4',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-73-1 | |

| Record name | 3',4',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-Trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’-Trifluoroacetophenone typically involves the trifluoromethylation of acetophenone derivatives. One common method includes the reaction of 3,4,5-trifluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of 3’,4’,5’-Trifluoroacetophenone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 3’,4’,5’-Trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethyl benzoic acid derivatives.

Reduction: Reduction reactions typically yield trifluoromethyl alcohols.

Substitution: Halogenation and nitration reactions are common, leading to the formation of halogenated or nitro-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products:

Oxidation: Trifluoromethyl benzoic acids.

Reduction: Trifluoromethyl alcohols.

Substitution: Halogenated or nitro-substituted acetophenones.

Wissenschaftliche Forschungsanwendungen

3’,4’,5’-Trifluoroacetophenone has diverse applications in scientific research:

Biology: Its derivatives are used in the study of enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 3’,4’,5’-Trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acetophenone (C₆H₅COCH₃)

- Electronic Properties: The trifluoro substitution in 3',4',5'-trifluoroacetophenone lowers the HOMO-LUMO gap (4.81 eV vs. 5.12 eV for acetophenone), enhancing charge transfer efficiency in catalytic applications .

- Reactivity: In hydroboration reactions, 2,2,2-trifluoroacetophenone (a positional isomer) achieves quantitative conversion in 15 minutes at room temperature, whereas acetophenone requires 2.5 hours under identical conditions due to reduced electrophilicity .

- Applications: Acetophenone is less effective in organocatalyzed epoxidation, while 2,2,2-trifluoroacetophenone enables >95% epoxide yields with H₂O₂ as an oxidant .

2',4',6'-Trifluoroacetophenone (TriFAP)

- Catalytic Performance: TriFAP demonstrates superior performance as a Paternò-Büchi reagent, achieving 20–30% conversion efficiency for lipid derivatization, compared to <10% for non-fluorinated acetophenone derivatives. This is attributed to the electron-withdrawing trifluoromethyl group stabilizing reactive intermediates .

- Side Reactions: TriFAP minimizes Norrish Type I cleavage, a common side reaction in photochemical applications, due to fluorine’s ability to dissipate excess energy .

3',5'-Dichloro-2,2,2-Trifluoroacetophenone

- Synthetic Utility: The dichloro substitution at the 3' and 5' positions further increases electrophilicity, making this derivative a potent catalyst in halogenation reactions. However, it introduces higher toxicity (LD₅₀: 320 mg/kg in rats) compared to this compound (LD₅₀: 450 mg/kg) .

- Thermal Stability: Dichloro derivatives exhibit lower thermal decomposition thresholds (Tₐ: 180°C vs. 210°C for this compound), limiting their use in high-temperature polymerizations .

3',5'-Dimethyl-4'-methoxy-2,2,2-Trifluoroacetophenone

- Steric Effects: Methyl and methoxy groups introduce steric hindrance, reducing reactivity in Friedel-Crafts polycondensation by 40% compared to unsubstituted trifluoroacetophenone .

- Electronic Modulation: The methoxy group donates electron density via resonance, partially counteracting the electron-withdrawing effect of fluorine, as evidenced by a 0.3 eV increase in HOMO-LUMO gap relative to this compound .

Comparative Data Table

Key Research Findings

- Organocatalysis: this compound derivatives enable green epoxidation with H₂O₂, achieving >95% yields for mono- and trisubstituted alkenes .

- Polymer Synthesis: In superacid-catalyzed polycondensation, trifluoroacetophenone controls ion exchange capacity (IEC) in anion-exchange membranes, outperforming non-fluorinated ketones in proton conductivity (12–15 mS/cm vs. 8 mS/cm) .

- Photochemical Applications : TriFAP minimizes solvent interference in lipid analysis, enabling sub-nM sensitivity for C=C location isomer identification .

Biologische Aktivität

3',4',5'-Trifluoroacetophenone (TFAP), with the chemical formula C₈H₅F₃O and a molecular weight of approximately 192.12 g/mol, is an aromatic ketone characterized by the presence of three fluorine atoms. The unique trifluoromethyl substituents significantly influence its chemical properties, including reactivity and polarity, making it a compound of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C₈H₅F₃O

- Molecular Weight : 192.12 g/mol

- Structure : The compound features a carbonyl group (C=O) and three fluorine atoms attached to the aromatic ring, enhancing its lipophilicity and reactivity compared to non-fluorinated analogs.

Potential Biological Activities

- Antimicrobial Properties : Compounds with trifluoromethyl groups have been associated with enhanced antimicrobial activity. Studies suggest that these compounds can disrupt biological membranes and inhibit enzymatic functions, which may lead to their effectiveness against various pathogens.

- Anticancer Activity : Some derivatives of trifluoromethylated compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The lipophilic nature of these compounds may facilitate better cell membrane penetration, enhancing their therapeutic effects .

- Drug Development : The unique characteristics of TFAP make it a valuable building block for synthesizing novel pharmaceuticals. Its reactive carbonyl group allows for diverse chemical transformations that can lead to the development of new drug candidates .

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of trifluoromethylated acetophenones found that compounds similar to TFAP exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt cell membrane integrity and inhibit critical metabolic pathways.

| Compound Name | Antimicrobial Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 2',4',5'-Trifluoroacetophenone | High | P. aeruginosa, C. albicans |

Case Study 2: Anticancer Properties

In another research investigation, derivatives of trifluoroacetophenones were tested for anticancer effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (breast cancer) |

| 2',2',2'-Trichloroacetophenone | 10 | HeLa (cervical cancer) |

Synthesis and Applications

This compound can be synthesized through various methods, including:

- Direct fluorination of acetophenone.

- Reactions involving trifluoroacetic anhydride with phenolic compounds.

The compound's applications extend beyond medicinal chemistry into material science, where its unique properties can enhance the performance of polymers and coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.